1-Undecyne
Overview
Description
1-Undecyne is an organic compound with the molecular formula C11H20 . It is a terminal alkyne, meaning it has a triple bond between two carbon atoms at the end of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecyne can be synthesized through various methods, including:
Alkylation of Acetylene: This method involves the reaction of acetylene with a suitable alkyl halide under basic conditions to form the desired alkyne.
Oxidative Coupling: This method involves the coupling of terminal alkynes in the presence of a copper catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the alkylation of acetylene with 1-bromodecane in the presence of a strong base such as sodium amide. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
1-Undecyne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or ozone.
Reduction: The triple bond in this compound can be reduced to form alkanes or alkenes using hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions where the terminal hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas, palladium or nickel catalyst.
Nucleophiles: Sodium amide, organolithium reagents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes.
Scientific Research Applications
1-Undecyne has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: this compound is used in the preparation of antimalarial and antitrypanosomal agents.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Biological Studies: this compound is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-Undecyne involves its ability to undergo various chemical reactions due to the presence of the triple bond. This triple bond is highly reactive and can participate in addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
1-Undecyne can be compared with other terminal alkynes such as:
- 1-Octyne (C8H14)
- 1-Decyne (C10H18)
- 1-Dodecyne (C12H22)
Uniqueness of this compound:
- Chain Length: this compound has a longer carbon chain compared to 1-Octyne and 1-Decyne, which can influence its physical properties and reactivity.
- Reactivity: The presence of the triple bond at the terminal position makes it highly reactive and suitable for various chemical transformations .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage this compound in various scientific and industrial fields.
Properties
IUPAC Name |
undec-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSFLVNWJIEJRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062288 | |
Record name | 1-Undecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-98-3, 102681-76-5 | |
Record name | 1-Undecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Undecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Undecyne | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Undecyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Undecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-UNDECYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y07U3Q24US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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